Yohimbin

Übersicht

Beschreibung

It is primarily known for its role as an α2-adrenergic receptor antagonist and has been used in various research projects . Yohimbine has been prescribed for erectile dysfunction, although its clinical benefits are modest . It is also used in veterinary medicine to reverse sedation in dogs and deer .

Wissenschaftliche Forschungsanwendungen

Yohimbin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Forschungsreagenz zur Untersuchung von Adrenozeptoren verwendet.

Medizin: Untersucht auf sein Potenzial zur Behandlung von Erektionsstörungen, Angstzuständen und Depressionen

Industrie: In der Veterinärmedizin zur Umkehr der Sedierung eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es präsynaptische α2-Adrenozeptoren blockiert . Diese Wirkung erhöht die Freisetzung von Noradrenalin und Adrenalin, was zu einer verstärkten parasympathischen (cholinergen) und einer verminderten sympathischen (adrenergen) Aktivität führt . Die Wirkungen von this compound auf periphere Blutgefäße ähneln denen von Reserpin, sind aber schwächer und von kürzerer Dauer .

Ähnliche Verbindungen:

Rauwolscin: Ein weiteres Indolalkaloid mit ähnlichen adrenergen Rezeptorantagonisten-Eigenschaften.

Corynanthin: Teilt strukturelle Ähnlichkeiten mit this compound und wirkt ebenfalls als α2-Adrenozeptorantagonist.

Ajmalicin: Bekannt für seine angstlösenden und antidepressiven Wirkungen.

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und Wirkungen auf das zentrale Nervensystem zu erzielen, was es für die Forschung in der Neuropharmakologie wertvoll macht .

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung, Medizin und Industrie ist. Sein einzigartiger Wirkmechanismus und seine Fähigkeit, mit Adrenozeptoren zu interagieren, machen es zu einem wertvollen Werkzeug für die Untersuchung verschiedener physiologischer Prozesse.

Wirkmechanismus

Target of Action

Yohimbine, also known as Yohimbin, is an indole alkaloid primarily targeting the alpha-2-adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release in the nervous system .

Mode of Action

Yohimbine acts as an alpha-2-adrenergic antagonist , blocking the receptors that inhibit the release of certain chemicals . By inhibiting these receptors, yohimbine increases the release of neurotransmitters like norepinephrine , which can have a stimulating effect on the body .

Biochemical Pathways

Yohimbine’s action on biochemical pathways is primarily through its interaction with alpha-2-adrenergic receptors. This interaction leads to an increase in parasympathetic (cholinergic) activity and a decrease in sympathetic (adrenergic) activity . It also exerts an anti-inflammatory effect partly by modulating the MAPK pathway .

Pharmacokinetics

Yohimbine is rapidly absorbed and eliminated from the plasma, with an absorption half-time of 0.17±0.11 hours and an elimination half-life of 0.60±0.26 hours .

Result of Action

The blockade of alpha-2-adrenergic receptors by yohimbine results in increased penile inflow, decreased penile outflow, or both, which is linked to cholinergic activity and alpha-2 adrenergic blockade . It may also exert a stimulating action on the mood and increase anxiety . Yohimbine has a mild anti-diuretic action, probably via stimulation of the hypothalamic center and release of posterior pituitary hormone .

Biochemische Analyse

Biochemical Properties

Yohimbine is a pharmacologically well-characterized alpha-2-adrenoceptor antagonist with activity in the central and peripheral nervous system . It may also interact with alpha-1-adrenoceptors and, in high concentrations, serotonin and dopamine receptors . Yohimbine is a monoamine oxidase inhibitor, and has the potential to interact with tyramine-containing foods .

Cellular Effects

Yohimbine’s alpha-2-adrenoceptor antagonist activity influences cell function by modulating the activity of adrenoceptors in the central and peripheral nervous system . This can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Yohimbine exerts its effects through binding interactions with alpha-2-adrenoceptors, inhibiting their activity . In high concentrations, it can also interact with serotonin and dopamine receptors .

Temporal Effects in Laboratory Settings

Its long history of use in the treatment of erectile dysfunction suggests that it has a stable effect over time .

Dosage Effects in Animal Models

Detailed studies on the dosage effects of Yohimbine in animal models are currently lacking. Its well-documented use in the treatment of erectile dysfunction suggests that it has a positive effect on sexual performance .

Metabolic Pathways

Yohimbine is involved in the metabolic pathways of the central and peripheral nervous system through its interaction with alpha-2-adrenoceptors . It may also affect metabolic flux or metabolite levels through its interactions with serotonin and dopamine receptors .

Transport and Distribution

Its ability to interact with various receptors suggests that it may be transported to different parts of the cell to exert its effects .

Subcellular Localization

Its ability to interact with various receptors suggests that it may be localized to different parts of the cell to exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yohimbine can be synthesized through various methods. One common approach involves the extraction of yohimbine from the bark of Pausinystalia johimbe using ethanol. The process includes refluxing and extracting the bark, followed by precipitation, filtration, and separation using macroporous resin . The active ingredients are then eluted, concentrated, and recrystallized using ethyl acetate to obtain yohimbine with over 98% purity .

Industrial Production Methods: In industrial settings, yohimbine hydrochloride is often prepared by dissolving yohimbine in methanol and adding anhydrous citric acid . This method ensures a high yield and purity suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Yohimbin durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Reduktion . Hydrolyse ist der Hauptweg des Abbaus bei pH 6 und 7 und bildet Yohimbinsäure .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Tritt typischerweise in wässrigen Lösungen bei neutralem pH auf.

Oxidation und Reduktion:

Hauptprodukte: Das Hauptprodukt der Hydrolyse ist Yohimbinsäure .

Vergleich Mit ähnlichen Verbindungen

Rauwolscine: Another indole alkaloid with similar adrenergic receptor antagonistic properties.

Corynanthine: Shares structural similarities with yohimbine and also acts as an α2-adrenergic receptor antagonist.

Ajmalicine: Known for its anti-anxiety and anti-depressant effects.

Uniqueness: Yohimbine is unique in its ability to cross the blood-brain barrier and produce central nervous system effects, making it valuable for research in neuropharmacology .

Biologische Aktivität

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, has gained attention for its diverse biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic potential of yohimbine, supported by recent research findings and case studies.

Yohimbine primarily acts as an α2-adrenergic receptor antagonist , which leads to increased norepinephrine release. This mechanism is crucial for its effects on various physiological processes:

- Central Nervous System : Yohimbine influences neurotransmitter release, particularly norepinephrine, enhancing alertness and potentially improving mood.

- Peripheral Actions : It affects blood flow and vascular tone, contributing to its use in treating erectile dysfunction (ED) and other vascular-related conditions .

Pharmacological Effects

Yohimbine exhibits several pharmacological effects, which can be categorized as follows:

- Erectile Dysfunction : Numerous studies have reported yohimbine's efficacy in treating ED. A systematic review indicated that yohimbine significantly improved sexual function compared to placebo (OR = 2.65, P = .002) when combined with other treatments .

- Anti-inflammatory Properties : Research shows that yohimbine can reduce pro-inflammatory cytokines such as TNF-α and COX-2 in models of arthritis. This suggests a potential role in managing inflammatory conditions .

- Fat Loss and Metabolism : Yohimbine is often marketed as a fat-burning supplement. Studies indicate it may enhance lipid mobilization during exercise by increasing sympathetic nervous system activity .

Table 1: Summary of Key Studies on Yohimbine's Biological Activity

Case Studies

- Erectile Dysfunction : A double-blind study involving 20 patients with organic ED found that yohimbine administration resulted in significant improvements in erectile function after a treatment period of 2-3 weeks .

- Weight Management : In a clinical trial assessing the effects of yohimbine on body composition, participants taking yohimbine showed a notable reduction in body fat percentage compared to those receiving a placebo, highlighting its potential as a weight management aid .

- Athletic Performance : A recent study evaluated the impact of yohimbine on sprint performance among athletes. Results indicated improved performance metrics, including reduced fatigue and enhanced power output during repeated sprints .

Safety and Side Effects

While yohimbine is generally well-tolerated, it can cause side effects such as increased heart rate, anxiety, and gastrointestinal disturbances at higher doses. Monitoring is recommended for individuals with cardiovascular conditions or anxiety disorders .

Eigenschaften

IUPAC Name |

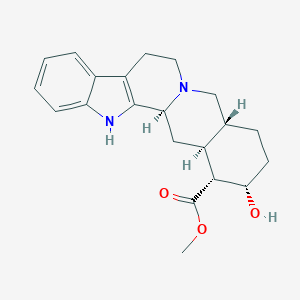

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-SCYLSFHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040130 | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.48e-01 g/L | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Yohimbine is a pre-synaptic alpha 2-adrenergic blocking agent. The exact mechanism for its use in impotence has not been fully elucidated. However, yohimbine may exert its beneficial effect on erectile ability through blockade of central alpha 2-adrenergic receptors producing an increase in sympathetic drive secondary to an increase in norepinephrine release and in firing rate of cells in the brain noradrenergic nuclei. Yohimbine-mediated norepinephrine release at the level of the corporeal tissues may also be involved. In addition, beneficial effects may involve other neurotransmitters such as dopamine and serotonin and cholinergic receptors. | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

146-48-5, 37247-87-3 | |

| Record name | Yohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amberlite CG 400 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 °C | |

| Record name | Yohimbine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Yohimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Yohimbine?

A: Yohimbine acts primarily as an antagonist at α2-adrenergic receptors (α2-ARs). [, , , , , , , , , ] This means it blocks the action of norepinephrine at these receptors, leading to increased norepinephrine release and activity.

Q2: What are the downstream effects of Yohimbine's interaction with α2-ARs?

A2: By blocking α2-ARs, Yohimbine increases noradrenergic activity. This can lead to various physiological effects, including:

- Increased heart rate and blood pressure: [, , , , ] This is due to increased sympathetic nervous system activity.

- Increased alertness and wakefulness: [, , , , , ] This is a result of enhanced noradrenergic signaling in the central nervous system.

- Modulation of smooth muscle activity: [, , , , ] Yohimbine can affect smooth muscle tone in various tissues, including blood vessels and the gastrointestinal tract.

- Effects on hormone release: [, ] Yohimbine can influence the release of hormones such as growth hormone.

Q3: What is the molecular formula and weight of Yohimbine?

A3: Yohimbine has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.

Q4: Is there any spectroscopic data available for Yohimbine?

A4: While specific spectroscopic data is not provided in these papers, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize Yohimbine's structure and purity.

Q5: How is Yohimbine absorbed and distributed in the body?

A: Yohimbine is well-absorbed after oral administration, reaching peak plasma concentrations within approximately 1 hour. [, ] It is widely distributed throughout the body, crossing the blood-brain barrier. [, ]

Q6: What is the primary route of Yohimbine metabolism and excretion?

A: Yohimbine is primarily metabolized in the liver and excreted in the urine. [, ]

Q7: Has Yohimbine shown efficacy in any in vitro or in vivo models?

A7: Yes, Yohimbine has demonstrated efficacy in various preclinical models:

- Reversal of anesthesia: [, , , , ] Yohimbine can antagonize the effects of α2-AR agonists used in anesthesia, such as xylazine and detomidine.

- Effects on erectile dysfunction: [, ] Yohimbine has shown some efficacy in treating erectile dysfunction, potentially through its effects on vascular smooth muscle and noradrenergic transmission.

Q8: What are the potential adverse effects associated with Yohimbine use?

A8: While not the focus of this Q&A, it's crucial to acknowledge that Yohimbine use can lead to adverse effects, especially at higher doses. These may include:

Q9: Are there any known drug interactions with Yohimbine?

A9: While not discussed extensively in these papers, Yohimbine may interact with other medications, particularly those that affect the adrenergic system. It's crucial to consult relevant resources and research for detailed information on potential drug interactions.

Q10: What analytical methods are used to quantify Yohimbine in biological samples?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV detectors or Mass Spectrometry (MS), is frequently employed for the quantification of Yohimbine in biological matrices like plasma. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.